molecular formula C14H13NO4 B2462629 N-(2-(furan-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1428359-69-6

N-(2-(furan-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2462629
CAS No.: 1428359-69-6
M. Wt: 259.261
InChI Key: QSHSESXUUXPDLN-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. Its molecular structure incorporates two privileged pharmacophores: a benzo[d][1,3]dioxole (piperonyl) group and a furan ring, both of which are frequently employed in the rational design of bioactive molecules and are known to contribute to diverse biological activities . The compound is supplied as a high-purity material to ensure consistency and reliability in experimental applications. Researchers are exploring its potential as a key intermediate or scaffold in the development of novel therapeutic agents. The presence of the furan ring, an electron-rich heterocycle, and the benzodioxole system can enhance the molecule's ability to engage in key interactions with biological targets, such as forming hydrogen bonds and modulating electronic properties . This makes it a valuable chemical tool for probing biological mechanisms and for use in structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle this material with appropriate laboratory safety protocols.

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c16-14(15-5-3-10-4-6-17-8-10)11-1-2-12-13(7-11)19-9-18-12/h1-2,4,6-8H,3,5,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHSESXUUXPDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This can be achieved through a series of reactions involving the formation of the dioxole ring from catechol derivatives.

    Coupling of the Furan and Benzo[d][1,3]dioxole Units: This step often involves palladium-catalyzed cross-coupling reactions.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(2-(furan-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The pharmacological and functional profiles of benzodioxole carboxamides are highly dependent on the substituent attached to the nitrogen atom. Key analogs and their properties are summarized below:

Compound Name Substituent Key Features Biological Activity/Application Reference ID
HSD-2 (2a) 3,4-Dimethoxyphenyl Melting point: 175–177°C; IR: 3278 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O) Synthetic intermediate
HSD-4 (2b) 3,5-Dimethoxyphenyl Melting point: 150.5–152°C; Yield: 77% Synthetic intermediate
IIc 3-(Trifluoromethyl)phenyl IC₅₀ (α-amylase): <10 µM; Hypoglycemic in STZ-diabetic mice Antidiabetic agent
S807 Heptan-4-yl Umami enhancer (1000× potency of MSG); Rapid oxidative metabolism Food flavoring agent
BNBC Naphthalen-1-yl + 6-Bromo Activates MITA/STING pathway; Antitumor effects in mice Immunomodulatory/anticancer agent
MDC 4-Methoxybenzyl Energy gap (DFT): 3.54 eV; Monoclinic crystal structure Cardiovascular preventive agent
N-Phenyl derivative (3z) Phenyl Yield: 75%; White solid Synthetic intermediate

Key Observations:

  • Substituent Effects on Bioactivity :
    • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., 3,4-dimethoxyphenyl in HSD-2, naphthyl in BNBC) are associated with pharmaceutical applications (antidiabetic, anticancer), while aliphatic chains (e.g., heptan-4-yl in S807) are linked to flavor-enhancing properties .
    • Electron-Withdrawing Groups : The trifluoromethyl group in IIc enhances α-amylase inhibition, likely due to increased electrophilicity and metabolic stability .
    • Heteroaromatic Moieties : The furan-3-yl group in the target compound may improve solubility and π-π stacking interactions compared to purely aliphatic or phenyl substituents.
  • Synthetic Yields and Conditions :
    • Yields for benzodioxole carboxamides range from 70% to 95%, with purification typically involving silica gel chromatography .
    • The target compound’s synthesis would likely follow similar protocols, such as coupling benzo[d][1,3]dioxole-5-carboxylic acid with 2-(furan-3-yl)ethylamine using carbodiimide reagents .

Pharmacological and Functional Comparisons

  • Antidiabetic Activity :

    • IIc demonstrated significant hypoglycemic effects in diabetic mice, with blood glucose reductions comparable to untreated controls . The furan-3-yl ethyl group in the target compound may similarly modulate glucose metabolism, though its efficacy would depend on substituent-specific interactions with α-amylase or insulin pathways.
  • Flavor Enhancement: S807’s umami potency at 0.1% of MSG concentrations highlights the role of aliphatic substituents in taste receptor binding .
  • Antitumor and Immunomodulatory Effects: BNBC’s antitumor activity via MITA/STING activation suggests that bulky aromatic substituents (e.g., naphthyl) enhance immune pathway engagement . The furan-3-yl ethyl group, while smaller, may still permit interactions with intracellular signaling proteins.
  • Cardiovascular Applications: MDC’s low energy gap (3.54 eV) and monoclinic crystal structure correlate with stability and bioavailability in cardiovascular systems . The target compound’s furan group could similarly influence redox properties and antioxidant capacity.

Metabolic and Toxicological Profiles

  • Metabolism :

    • S807 undergoes rapid oxidative metabolism in human and rat liver microsomes, suggesting that aliphatic chains are prone to CYP450-mediated degradation . The furan-3-yl ethyl group may confer slower metabolism due to aromatic stabilization.

Biological Activity

N-(2-(furan-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole core, which is known for its diverse biological activities. The presence of the furan ring enhances its reactivity and potential interactions with biological targets. The molecular formula of the compound is C15H16N2O4C_{15}H_{16}N_{2}O_{4}, indicating a complex structure that may influence its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathway allows for the careful control of the compound's structure and purity. Key steps often include:

  • Formation of the furan moiety : This can be achieved through cyclization reactions involving suitable precursors.
  • Coupling with benzo[d][1,3]dioxole derivatives : Various coupling methods such as amide bond formation are utilized.
  • Purification : Techniques like chromatography are employed to isolate the final product in high purity.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. It is believed to act as a protein kinase inhibitor , which plays a crucial role in regulating cellular processes such as growth and metabolism. The following table summarizes findings on its anticancer effects:

Cell LineIC50 (µM)Mechanism of Action
HepG22.38EGFR inhibition and apoptosis induction
HCT1161.54Cell cycle arrest and mitochondrial pathway
MCF-74.52Induction of apoptosis via Bax/Bcl-2 axis

These findings suggest that the compound may selectively inhibit cancer cell proliferation while sparing normal cells, as indicated by IC50 values greater than 150 µM for normal cell lines tested .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Kinases : The compound has shown selective binding to specific protein kinases involved in cancer progression.
  • Induction of Apoptosis : Studies have demonstrated that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Modulation : The compound affects various phases of the cell cycle, contributing to its antiproliferative effects.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vitro and in vivo:

  • In Vitro Studies : In experiments using HepG2 and HCT116 cell lines, the compound exhibited significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • In Vivo Models : Animal studies demonstrated that treatment with this compound resulted in reduced tumor growth rates and improved survival rates compared to control groups.

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